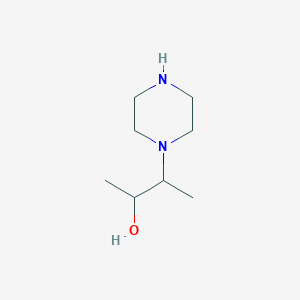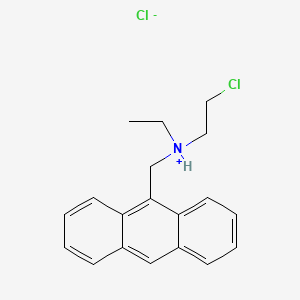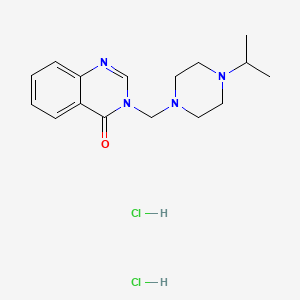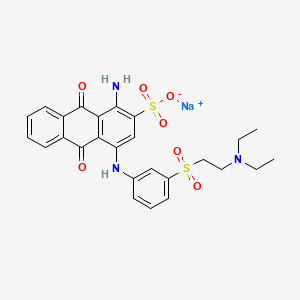
3-(Piperazin-1-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Piperazin-1-yl)butan-2-ol is an organic compound that features a piperazine ring attached to a butanol chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperazin-1-yl)butan-2-ol typically involves the reaction of piperazine with butan-2-ol under controlled conditions. One common method involves the nucleophilic substitution reaction where piperazine reacts with a suitable butanol derivative, such as 2-chlorobutane, in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent like toluene, and the product is purified through distillation and recrystallization .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. The product is typically isolated through distillation and further purified using chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Piperazin-1-yl)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted piperazine derivatives, ketones, and alcohols, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-(Piperazin-1-yl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: It is explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological and psychiatric disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Piperazin-1-yl)butan-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The piperazine ring is known to interact with neurotransmitter receptors, potentially influencing neurological pathways. The hydroxyl group can form hydrogen bonds, affecting the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Piperazin-1-yl)propan-2-ol: Similar structure but with a shorter carbon chain.
3-(Piperazin-1-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(Piperazin-1-yl)butan-2-ol: Similar structure but with the piperazine ring attached at a different position.
Uniqueness
3-(Piperazin-1-yl)butan-2-ol is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The position of the hydroxyl group and the length of the carbon chain influence its reactivity and interaction with molecular targets, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
74246-21-2 |
|---|---|
Molekularformel |
C8H18N2O |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
3-piperazin-1-ylbutan-2-ol |
InChI |
InChI=1S/C8H18N2O/c1-7(8(2)11)10-5-3-9-4-6-10/h7-9,11H,3-6H2,1-2H3 |
InChI-Schlüssel |
LEDOWOUNDKUKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C)O)N1CCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















